molecular formula C15H16FN3 B2852568 6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine CAS No. 2415539-10-3

6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine

Cat. No.: B2852568
CAS No.: 2415539-10-3
M. Wt: 257.312
InChI Key: HAIVOBGRYRYMTG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine is a synthetic organic compound with the molecular formula C15H16FN3. It belongs to the class of aminopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Scientific Research Applications

6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and enzyme functions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrimidines, such as:

  • 4-Amino-2-methylpyrimidine
  • 5-Fluoro-2-aminopyrimidine
  • 6-Cyclopropyl-2-aminopyrimidine

Uniqueness

6-Cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenylethyl groups enhances its stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c1-10(11-5-3-2-4-6-11)19-15-13(16)14(12-7-8-12)17-9-18-15/h2-6,9-10,12H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVOBGRYRYMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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